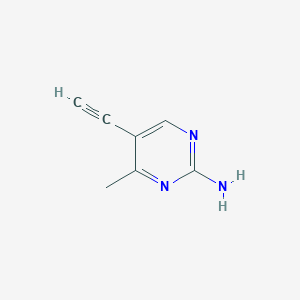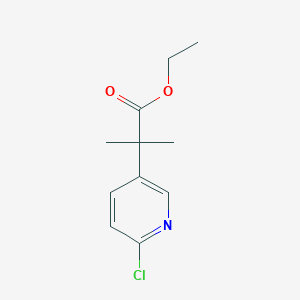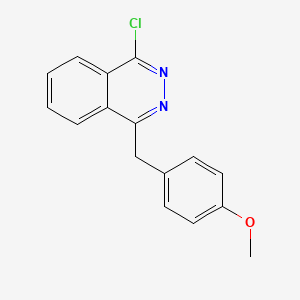
1-(4-Methoxybenzyl)-4-chlorophthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(4-methoxybenzyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a chlorine atom and a methoxybenzyl group attached to the phthalazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-methoxybenzyl)phthalazine can be synthesized through a multi-step process. One common method involves the reaction of 4-(4-methoxybenzyl)phthalazin-1(2H)-one with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The reaction mixture is refluxed for several hours and then poured into an ice-water mixture with vigorous stirring to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(4-methoxybenzyl)phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted phthalazines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the phthalazine core.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
1-Chloro-4-(4-methoxybenzyl)phthalazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Biological Studies: The compound is studied for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(4-methoxybenzyl)phthalazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(4-methylphenyl)phthalazine: Similar structure but with a methyl group instead of a methoxy group.
4-(4-Methoxybenzyl)phthalazin-1(2H)-one: A precursor in the synthesis of 1-chloro-4-(4-methoxybenzyl)phthalazine.
Uniqueness
1-Chloro-4-(4-methoxybenzyl)phthalazine is unique due to the presence of both a chlorine atom and a methoxybenzyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H13ClN2O |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
1-chloro-4-[(4-methoxyphenyl)methyl]phthalazine |
InChI |
InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-18-15/h2-9H,10H2,1H3 |
Clé InChI |
DQIMGVZYKGQXRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


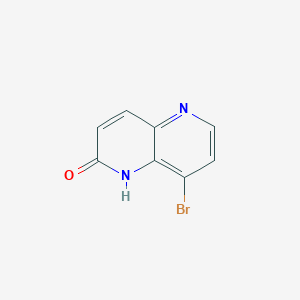
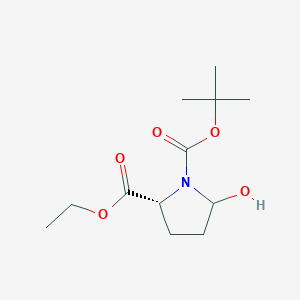

![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)

![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
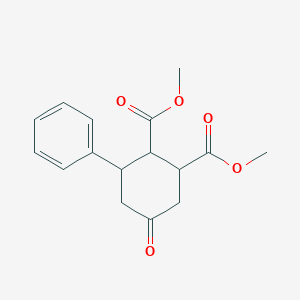



![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)
